molecular formula C9H16N4O2S B2386667 2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide CAS No. 871673-12-0

2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B2386667
CAS No.: 871673-12-0
M. Wt: 244.31
InChI Key: WSRMXOMSBNRDFK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide typically involves the reaction of appropriate starting materials under specific conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .

Properties

IUPAC Name

2-[4-(3-ethoxypropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-2-15-5-3-4-13-8(6-7(10)14)11-12-9(13)16/h2-6H2,1H3,(H2,10,14)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRMXOMSBNRDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=NNC1=S)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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